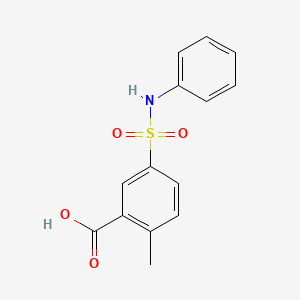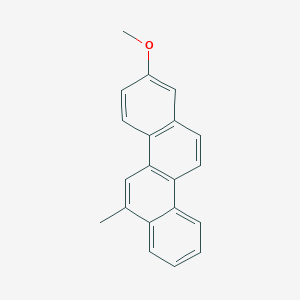
2-Methoxy-6-methylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group and a methyl group attached to the chrysene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylchrysene can be synthesized through photochemical cyclization of stilbenoids in the Mallory reaction. This process involves the use of stoichiometric amounts of iodine under acidic, oxygen-free conditions . The regioselectivity of the reaction can be controlled by eliminating an ortho-methoxy group, yielding the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-6-methylchrysene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Chrysenecarboxylic acids.
Reduction: Reduced forms of the chrysene ring.
Substitution: Various substituted chrysenes depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-6-methylchrysene has several applications in scientific research:
Environmental Studies: As a PAH, it is used to study the toxic effects of oil pollution on marine life.
Organic Synthesis: It serves as a precursor for synthesizing other complex organic molecules.
Pharmacology: Research into its potential biological activities and interactions with cellular components.
Material Science: Exploration of its properties for developing new materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-methylchrysene involves its interaction with metabolic enzymes and cellular pathways. Upon entering biological systems, it can be metabolized by cytochrome P450 enzymes (CYP1A1/2 and CYP1B1), leading to the formation of reactive metabolites such as diol-epoxides . These metabolites can form DNA adducts, resulting in mutations and potential carcinogenic effects.
Comparaison Avec Des Composés Similaires
- 1-Methoxychrysene
- 3-Methoxychrysene
- 6-Methoxychrysene
Comparison: 2-Methoxy-6-methylchrysene is unique due to the specific positioning of the methoxy and methyl groups on the chrysene ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other methoxychrysenes. The presence of the methoxy group at the 2-position and the methyl group at the 6-position can affect the compound’s electron distribution and steric hindrance, leading to different reaction pathways and biological effects .
Propriétés
Numéro CAS |
110009-69-3 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-methoxy-6-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-20-17-10-8-15(21-2)12-14(17)7-9-19(20)18-6-4-3-5-16(13)18/h3-12H,1-2H3 |
Clé InChI |
MLAHJFNOOYVOCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC3=C2C=CC(=C3)OC)C4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


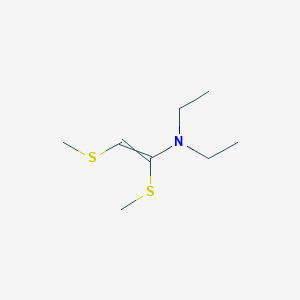


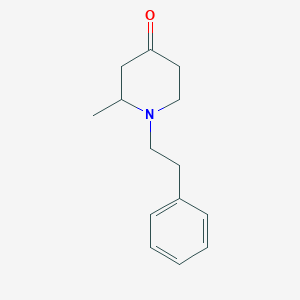
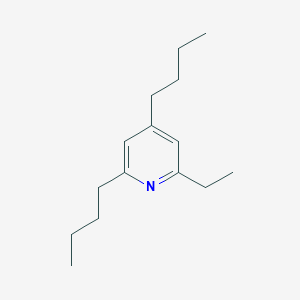

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

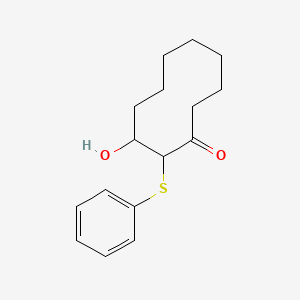
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
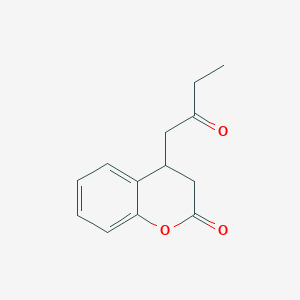
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
